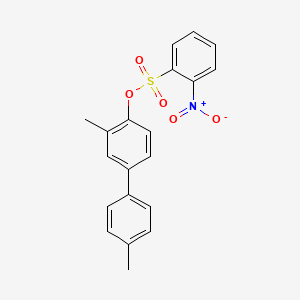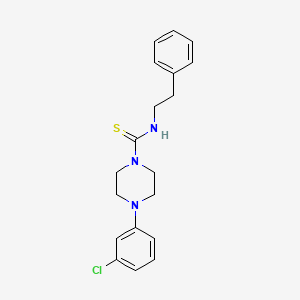![molecular formula C12H9NO4S2 B10866995 (3E)-3-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B10866995.png)
(3E)-3-(furan-2-ylmethylidene)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(2-FURYLMETHYLENE)-2-METHYL-2,3-DIHYDRO-4H-THIENO[2,3-E][1,2]THIAZIN-4-ONE 1,1-DIOXIDE is a complex organic compound that belongs to the thienothiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-FURYLMETHYLENE)-2-METHYL-2,3-DIHYDRO-4H-THIENO[2,3-E][1,2]THIAZIN-4-ONE 1,1-DIOXIDE typically involves multi-step organic reactions. Common starting materials include furfural, methyl ketones, and thienothiazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(2-FURYLMETHYLENE)-2-METHYL-2,3-DIHYDRO-4H-THIENO[2,3-E][1,2]THIAZIN-4-ONE 1,1-DIOXIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thienothiazine derivatives.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research in this area focuses on its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, including its use as a drug candidate for treating various diseases. Its mechanism of action and efficacy are key areas of investigation.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3E)-3-(2-FURYLMETHYLENE)-2-METHYL-2,3-DIHYDRO-4H-THIENO[2,3-E][1,2]THIAZIN-4-ONE 1,1-DIOXIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienothiazine Derivatives: Compounds with similar core structures but different substituents.
Furylmethylene Compounds: Compounds containing the furylmethylene group.
Uniqueness
(3E)-3-(2-FURYLMETHYLENE)-2-METHYL-2,3-DIHYDRO-4H-THIENO[2,3-E][1,2]THIAZIN-4-ONE 1,1-DIOXIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H9NO4S2 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(3E)-3-(furan-2-ylmethylidene)-2-methyl-1,1-dioxothieno[2,3-e]thiazin-4-one |
InChI |
InChI=1S/C12H9NO4S2/c1-13-9(7-8-3-2-5-17-8)11(14)12-10(4-6-18-12)19(13,15)16/h2-7H,1H3/b9-7+ |
InChI Key |
MICVDBWHCFVIDZ-VQHVLOKHSA-N |
Isomeric SMILES |
CN1/C(=C/C2=CC=CO2)/C(=O)C3=C(S1(=O)=O)C=CS3 |
Canonical SMILES |
CN1C(=CC2=CC=CO2)C(=O)C3=C(S1(=O)=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)



![3-(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B10866940.png)
![N-[3-(4-Bromophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10866955.png)
![Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10866956.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866964.png)
![1-Acetyl-4-({[4-(hydroxydiphenylmethyl)piperidyl]thioxomethyl}amino)benzene](/img/structure/B10866965.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10866971.png)
![2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone](/img/structure/B10866973.png)
![4-[(2Z)-2-(naphthalen-1-ylimino)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]butan-1-ol](/img/structure/B10866981.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10866994.png)

